molecular formula C18H20F3NO2 B3864838 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine CAS No. 355382-36-4

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Cat. No. B3864838
CAS RN: 355382-36-4
M. Wt: 339.4 g/mol
InChI Key: AKDISEXALHOUGG-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25I-NBOMe has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. This leads to the activation of intracellular signaling pathways that modulate neural activity and synaptic plasticity. The hallucinogenic effects of the drug are thought to be due to its ability to disrupt normal sensory processing and induce altered states of consciousness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine are complex and not fully understood. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which is likely responsible for its hallucinogenic effects. It also has effects on other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise manipulation of this receptor and its downstream signaling pathways. However, one limitation is that it is a synthetic compound with potential safety concerns, and its use in humans is highly regulated.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine and related compounds. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor for use in research and potential therapeutic applications. Another direction is the investigation of the long-term effects of psychedelic drugs on brain function and behavior, as well as their potential use in treating psychiatric disorders such as depression and anxiety. Overall, the study of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine and other psychedelic compounds has the potential to provide valuable insights into the workings of the brain and the development of new treatments for mental illness.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has been used in scientific research to study the mechanisms of action of psychedelic drugs and their effects on the brain. It has been found to activate the 5-HT2A receptor with high affinity and selectivity, leading to changes in neural activity and sensory perception. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDISEXALHOUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160759
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

CAS RN

355382-36-4
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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